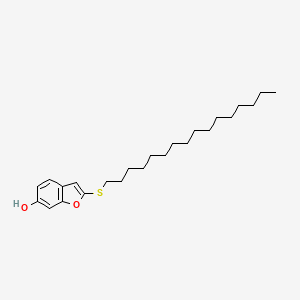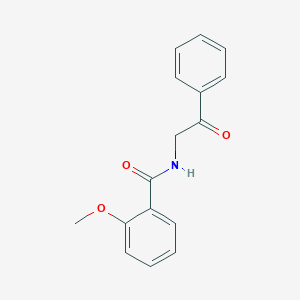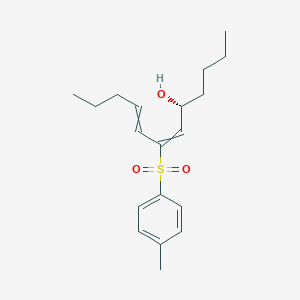![molecular formula C5H8O4S2 B12582895 2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide CAS No. 500878-65-9](/img/structure/B12582895.png)
2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dithiaspiro[33]heptane, 2,2,6,6-tetraoxide is a unique chemical compound characterized by its spirocyclic structure containing sulfur and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide typically involves multi-step reactions. One common method includes the successive [2+2] cycloadditions between dichloroketene and olefins, resulting in the formation of the spiro compound . This method, however, often yields low to moderate amounts and requires purification through chromatography.
Another synthetic route involves cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles, leading to higher turnover and yields . This method often eliminates the need for chromatography, making it more efficient for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of natural compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism by which 2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dioxaspiro[3.3]heptane: Similar spirocyclic structure but contains oxygen atoms instead of sulfur.
2-Thia-6-azaspiro[3.3]heptane, 2,2-dioxide: Contains nitrogen and sulfur atoms, used in different chemical and biological applications.
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: Contains nitrogen atoms and is used in pharmaceutical research.
Uniqueness
2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide is unique due to its combination of sulfur and oxygen atoms in a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
500878-65-9 |
|---|---|
Formule moléculaire |
C5H8O4S2 |
Poids moléculaire |
196.2 g/mol |
Nom IUPAC |
2λ6,6λ6-dithiaspiro[3.3]heptane 2,2,6,6-tetraoxide |
InChI |
InChI=1S/C5H8O4S2/c6-10(7)1-5(2-10)3-11(8,9)4-5/h1-4H2 |
Clé InChI |
XTGAQCRZNWHIRQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CS1(=O)=O)CS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


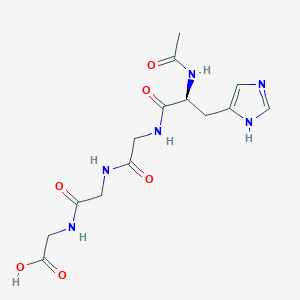
![Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-](/img/structure/B12582843.png)

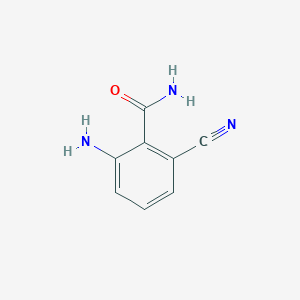

![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12582863.png)
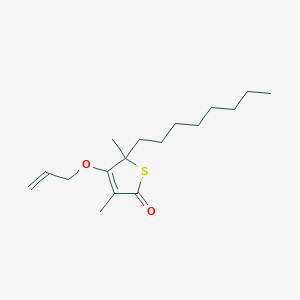
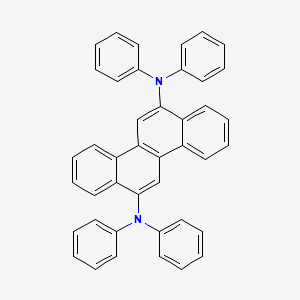
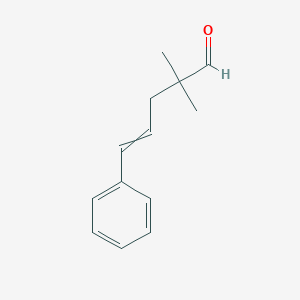
![2-[6-(Hydroxymethylidene)-1,6-dihydropyridin-2-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582872.png)
